molecular formula C15H22ClN3O3 B2987688 Tert-butyl 4-([(2-chloropyrimidin-5-YL)oxy]methyl)piperidine-1-carboxylate CAS No. 1314391-51-9

Tert-butyl 4-([(2-chloropyrimidin-5-YL)oxy]methyl)piperidine-1-carboxylate

Cat. No.: B2987688
CAS No.: 1314391-51-9
M. Wt: 327.81
InChI Key: VZWHWTGPQVLTSW-UHFFFAOYSA-N
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Description

“Tert-butyl 4-([(2-chloropyrimidin-5-YL)oxy]methyl)piperidine-1-carboxylate” is a chemical compound with the empirical formula C13H19ClN4O2 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, two derivatives of N-Boc piperazine, an ester derivative, and a hydrazide derivative were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .


Molecular Structure Analysis

The structures of similar compounds were confirmed by single crystal X-ray diffraction analysis . The molecule of one derivative is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while the molecule of another derivative is L-shaped with the molecule being twisted at the C10 atom .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 298.77 . It is a solid substance . The SMILES string representation of this compound is CC©©OC(=O)N1CCN(CC1)c2ccnc(Cl)n2 .

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301, and the precautionary statements include P301 + P310 . It is recommended to avoid release to the environment .

Future Directions

As this compound is part of a collection of unique chemicals provided to early discovery researchers , it may be used in the synthesis of novel organic compounds with potential applications in various fields. Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .

Properties

IUPAC Name

tert-butyl 4-[(2-chloropyrimidin-5-yl)oxymethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O3/c1-15(2,3)22-14(20)19-6-4-11(5-7-19)10-21-12-8-17-13(16)18-9-12/h8-9,11H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWHWTGPQVLTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=CN=C(N=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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